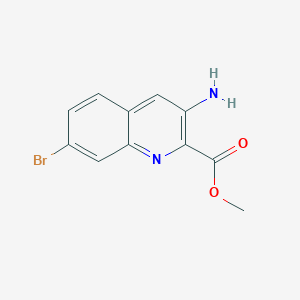

Methyl 3-amino-7-bromoquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3-amino-7-bromoquinolina-2-carboxilato de metilo es un compuesto químico con la fórmula molecular C11H9BrN2O2 y un peso molecular de 281.1 g/mol . Pertenece a la familia de las quinolinas, que es conocida por sus diversas aplicaciones en química medicinal e industrial . Este compuesto se caracteriza por un sistema cíclico de quinolina sustituido con grupos funcionales amino, bromo y éster, lo que lo convierte en un bloque de construcción versátil para diversas síntesis químicas.

Métodos De Preparación

La síntesis del 3-amino-7-bromoquinolina-2-carboxilato de metilo se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 2-bromobenzaldehído con 1,3-dicetonas acíclicas o cíclicas y azida de sodio en un protocolo de reacción de tres componentes . Esta reacción generalmente requiere la presencia de una sal de cobre y D-glucosa para generar especies Cu(I) in situ, con prolina actuando como ligando y fuente de protones . La reacción se lleva a cabo en etanol acuoso como un solvente verde, lo que la convierte en un proceso respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

El 3-amino-7-bromoquinolina-2-carboxilato de metilo sufre varias reacciones químicas, incluyendo sustitución nucleofílica, oxidación y reducción. Por ejemplo, la sustitución nucleofílica del átomo de bromo se puede lograr utilizando azida de sodio, lo que lleva a la formación de un intermedio complejo de azida . Además, el compuesto puede participar en reacciones de acoplamiento tipo Ullmann, donde el átomo de bromo es reemplazado por otros nucleófilos . Estas reacciones a menudo requieren reactivos y condiciones específicas, como catalizadores de cobre y ligandos apropiados .

Aplicaciones Científicas De Investigación

El 3-amino-7-bromoquinolina-2-carboxilato de metilo tiene una amplia gama de aplicaciones de investigación científica. En química medicinal, sirve como precursor para la síntesis de derivados de quinolina bioactivos con posibles actividades farmacológicas . La estructura única del compuesto permite el desarrollo de nuevos fármacos dirigidos a diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas . Además, se utiliza en la síntesis de tintes fluorescentes y materiales para la imagenología biológica y el diagnóstico . La versatilidad del compuesto también se extiende a aplicaciones industriales, donde se emplea en la producción de productos químicos especiales y materiales avanzados .

Mecanismo De Acción

El mecanismo de acción del 3-amino-7-bromoquinolina-2-carboxilato de metilo está principalmente relacionado con su capacidad para interactuar con objetivos moleculares y vías específicas. El sistema cíclico de quinolina del compuesto le permite unirse a diversas enzimas y receptores, modulando su actividad . Por ejemplo, puede inhibir la actividad de ciertas cinasas involucradas en las vías de señalización celular, lo que lleva a la supresión de la proliferación de células cancerosas . Además, los grupos funcionales amino y éster del compuesto le permiten formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, mejorando su afinidad de unión y especificidad .

Comparación Con Compuestos Similares

El 3-amino-7-bromoquinolina-2-carboxilato de metilo se puede comparar con otros derivados de quinolina, como el 2-amino-7-bromoquinolina-3-carboxilato de metilo . Si bien ambos compuestos comparten una estructura central de quinolina similar, sus posiciones de grupo funcional difieren, lo que lleva a variaciones en su reactividad química y actividad biológica . El patrón de sustitución único del 3-amino-7-bromoquinolina-2-carboxilato de metilo proporciona ventajas distintas en ciertas aplicaciones sintéticas y medicinales . Otros compuestos similares incluyen el 3-amino-7-bromoquinolina-2-carboxilato de etilo y el ácido 3-amino-7-bromoquinolina-2-carboxílico, que también exhiben diversas propiedades químicas y biológicas .

Propiedades

Fórmula molecular |

C11H9BrN2O2 |

|---|---|

Peso molecular |

281.10 g/mol |

Nombre IUPAC |

methyl 3-amino-7-bromoquinoline-2-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,13H2,1H3 |

Clave InChI |

LALILBSAVVFOTG-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11842425.png)

![6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)

![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)

![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)

![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)

![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)